

# Technical Guide: GSPT1-Targeting Degrader-Antibody Conjugates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ORM-3819**  
Cat. No.: **B15579920**

[Get Quote](#)

Disclaimer: No public information is available for a compound designated "**ORM-3819**." This technical guide focuses on the publicly disclosed information regarding the GSPT1-targeting degrader-antibody conjugate (DAC) platform developed by Orum Therapeutics, with a specific emphasis on their clinical candidate, ORM-5029, which is likely related to the query of interest.

## Introduction

Targeted protein degradation has emerged as a promising therapeutic modality in oncology. A key innovation in this field is the development of degrader-antibody conjugates (DACs), which combine the tumor-targeting specificity of monoclonal antibodies with the catalytic efficacy of small molecule protein degraders. This approach aims to enhance the therapeutic window of potent degraders by delivering them directly to cancer cells, thereby minimizing systemic toxicity. Orum Therapeutics has been a pioneer in this area with its Dual-Precision Targeted Protein Degradation (TPD<sup>2</sup>) platform, which has produced several clinical and preclinical candidates, including ORM-5029, ORM-6151, and ORM-1153.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This guide provides an in-depth overview of the core technology, focusing on the composition, mechanism of action, and available data for these novel therapeutic agents.

## Core Component: GSPT1 Degraders

The cytotoxic payload of Orum's leading DACs is a molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) GSPT1 is a translation termination factor

that plays a crucial role in protein synthesis. Its degradation leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[5][9]

While the specific IUPAC name and synonyms for the GSPT1 degrader payload used in ORM-5029, referred to as SMol006, are not publicly disclosed, it is described as a highly potent, membrane-permeable selective molecular glue degrader.[9][10][11][12][13]

## ORM-5029: A Case Study in GSPT1-Targeting DACs

### IUPAC Name and Synonyms

As "ORM-3819" is not a publicly recognized identifier, this section details the available information for the related and publicly documented compound, ORM-5029.

- Synonyms:
  - anti-HER2 GSPT1 degrader ORM-5029[9]
  - AnDC ORM-5029[9]
  - pertuzumab-SMol006[9]

The precise IUPAC name for the entire ORM-5029 conjugate is not available in the public domain due to its complex biological nature.

## Composition and Structure

ORM-5029 is a first-in-class degrader-antibody conjugate composed of three key components:

- Antibody: Pertuzumab, a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[10][12][13]
- Payload: SMol006, a potent GSPT1 molecular glue degrader.[9][10][12][13]
- Linker: A cleavable Val-Cit PABC linker.[9]

The average degrader-to-antibody ratio (DAR) is approximately 4.[11]

## Mechanism of Action

The mechanism of action of ORM-5029 follows a multi-step process designed for targeted cell killing:

- Targeting: The pertuzumab moiety of ORM-5029 binds to the HER2 receptor on the surface of cancer cells.[9]
- Internalization: Upon binding, the ORM-5029-HER2 complex is internalized by the cancer cell.[9]
- Payload Release: Inside the cell, the Val-Cit PABC linker is cleaved by lysosomal enzymes, releasing the active GSPT1 degrader, SMol006.[9]
- GSPT1 Degradation: The released SMol006 acts as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of the GSPT1 protein.[9]
- Apoptosis: The degradation of GSPT1 disrupts protein translation, leading to cell cycle arrest and programmed cell death (apoptosis) of the cancer cell.[9]



[Click to download full resolution via product page](#)

Fig. 1: Mechanism of action of ORM-5029.

## Experimental Data and Protocols

While detailed experimental protocols are proprietary, summaries of preclinical and clinical findings for ORM-5029 have been presented at scientific conferences and in press releases.

## Preclinical Data Summary

| Parameter            | Finding                                                                                                                                                                 | Reference |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| In Vitro Potency     | Exhibited robust efficacy across 14 HER2-positive breast cancer cell lines with IC50 values ranging from 0.3 to 14.4 nM.[13]                                            | [13]      |
| In Vivo Efficacy     | Demonstrated dose-dependent tumor growth inhibition in HCC1569, MDA-MB-453, and BT-474 xenograft models at doses of 3 mg/kg and 10 mg/kg (single intravenous dose).[13] | [13]      |
| Comparative Efficacy | Showed comparable activity to trastuzumab deruxtecan and strong activity in trastuzumab emtansine-refractory models. [10][12]                                           | [10][12]  |

## Clinical Trial Information

ORM-5029 entered a Phase 1 clinical trial (NCT05511844) to evaluate its safety, tolerability, and preliminary efficacy in patients with HER2-expressing advanced solid tumors.[10][14] However, in April 2025, Orum Therapeutics announced the discontinuation of the clinical development of ORM-5029 following an internal assessment of the program's clinical progress. [1][15]



[Click to download full resolution via product page](#)

Fig. 2: Simplified workflow of the ORM-5029 Phase 1 clinical trial.

## Conclusion

While the specific query for "**ORM-3819**" did not yield direct results, the investigation into Orum Therapeutics' pipeline reveals a focused effort on developing novel GSPT1-targeting degrader-antibody conjugates. ORM-5029 serves as a prime example of this innovative approach, demonstrating the potential to deliver potent protein degraders to tumors with high specificity.

Although the clinical development of ORM-5029 has been discontinued, the insights gained from this program are likely to inform the development of next-generation DACs, such as ORM-1153, and the broader field of targeted protein degradation. The TPD<sup>2</sup> platform represents a significant advancement in the quest for more effective and better-tolerated cancer therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Orum Therapeutics Provides Program Update and Announces Drug Candidate Nomination — Orum Therapeutics [orumrx.com]
- 2. businesswire.com [businesswire.com]
- 3. contractpharma.com [contractpharma.com]
- 4. biopharmadive.com [biopharmadive.com]
- 5. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ORM-5029: Discovery of an antibody drug conjugate with first-in-class molecular glue degrader warhead for treatment of HER2-positive breast cancer | Poster Board #3753 - American Chemical Society [acs.digitellinc.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Study of ORM-5029 in Subjects With HER2-Expressing Advanced Solid Tumors [clin.larvol.com]
- 15. Orum halts US study of DAC cancer asset after patient death | BioWorld [bioworld.com]

- To cite this document: BenchChem. [Technical Guide: GSPT1-Targeting Degrader-Antibody Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15579920#orm-3819-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b15579920#orm-3819-iupac-name-and-synonyms)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)